Cas no 6263-65-6 (1-Phenylethyl mercaptan)
1-Phenylethyl mercaptan Chemical and Physical Properties
Names and Identifiers
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- 1-phenylethanethiol
- 1-Phenylethyl mercaptan
- (R)-1-Phenylethanethiol
- (R)-(+)-METHYLBENZENEMETHANETHIOL
- 1-mercapto-1-phenylethane
- 1-Phenylethylmercaptane
- 2-phenyl-2-mercaptoethane
- phenylethyl mercaptan
- (S)-(-)-BETA-METHYLBENZENEMETHANETHIOL
- 1-PHENYLETHYLMERCAPTAN
- 1-PHENYL ETHANETHIOL
- Benzenemethanethiol, .alpha.-methyl-
- Nsc66561
- 1-Phenyl ethanethiol 98%
- 1-Phenylethane-1-thiol
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- MDL: MFCD00053515
- Inchi: 1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
- InChI Key: QZZBJCFNHPYNKO-UHFFFAOYSA-N
- SMILES: C1(C(S)C)C=CC=CC=1
Computed Properties
- Exact Mass: 138.05000
- Monoisotopic Mass: 138.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 74.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Grayish yellow liquid with foul smell
- Density: 1.021
- Flash Point: 76°(169°F)
- Refractive Index: 1.5580
- Water Partition Coefficient: Insoluble in water. Solubility in ethanol.
- PSA: 38.80000
- LogP: 2.67740
- Solubility: Not determined
- Sensitiveness: Air Sensitive
- FEMA: 4061 | (+/-)-1-PHENYLETHYLMERCAPTAN
1-Phenylethyl mercaptan Security Information
- Hazardous Material transportation number:UN2810
- Hazard Category Code: 20/21/22-36/37/38-48/22-50/53
- Safety Instruction: 26-36/37-60-61
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Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
1-Phenylethyl mercaptan Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Phenylethyl mercaptan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26345-1g |
1-Phenylethyl mercaptan, 98% |
6263-65-6 | 98% | 1g |
¥576.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26345-10g |
1-Phenylethyl mercaptan, 98% |
6263-65-6 | 98% | 10g |
¥3613.00 | 2023-03-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P914437-5g |
1-Phenylethane-1-thiol |
6263-65-6 | 98% | 5g |
1,898.00 | 2021-05-17 | |
| Apollo Scientific | OR52781-1g |
1-Phenethylmercaptan |
6263-65-6 | 98% | 1g |
£41.00 | 2025-02-20 | |
| Apollo Scientific | OR52781-10g |
1-Phenethylmercaptan |
6263-65-6 | 98% | 10g |
£224.00 | 2025-02-20 | |
| TRC | P228435-500mg |
1-Phenylethyl mercaptan |
6263-65-6 | 500mg |
$ 125.00 | 2022-06-03 | ||
| TRC | P228435-1000mg |
1-Phenylethyl mercaptan |
6263-65-6 | 1g |
$ 210.00 | 2022-06-03 | ||
| 1PlusChem | 1P003COW-10g |
(R)-1-Phenylethanethiol |
6263-65-6 | 10g |
$367.00 | 2024-04-22 | ||
| A2B Chem LLC | AB55616-10g |
1-Phenylethyl mercaptan |
6263-65-6 | 98 | 10g |
$372.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1291469-1g |
(R)-1-Phenylethanethiol |
6263-65-6 | 98% | 1g |
$105 | 2024-06-07 |
1-Phenylethyl mercaptan Suppliers
1-Phenylethyl mercaptan Related Literature
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Chen-Lu He,Zeyu Feng,Yan Li,Manman Zhou,Liyang Zhao,Sizhen Shan,Mengqiao Wang,Xin Chen,Xi-Sheng Wang,Gang Zou Polym. Chem. 2021 12 2433
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Marjan Jereb,Darko Dolenc RSC Adv. 2015 5 58292
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3. 244. Reaction kinetics and the walden inversion. Part IX. The rotations of optically pure 1-phenylethyl chloride and bromideH. M. R. Hoffmann,E. D. Hughes J. Chem. Soc. 1964 1244
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Yingjie Wang,Mengqi Wang,Liangjiu Bai,Lifen Zhang,Zhenping Cheng,Xiulin Zhu Polym. Chem. 2020 11 2080
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5. 246. Reaction kinetics and the walden inversion. Part XI. Steric course of bimolecular necleophilic substitution by a natural nucleiophile on a neutral substrateH. M. R. Hoffmann,E. D. Hughes J. Chem. Soc. 1964 1252
Additional information on 1-Phenylethyl mercaptan
Introduction to 1-Phenylethyl mercaptan (CAS No: 6263-65-6)
1-Phenylethyl mercaptan, with the chemical formula C₈H₉S, is an organic compound belonging to the thiol class. Its CAS number, 6263-65-6, uniquely identifies it in the chemical registry and is widely recognized in academic and industrial circles. This compound, characterized by its phenyl and thiol functional groups, exhibits a range of chemical properties that make it of significant interest in pharmaceutical research, synthetic chemistry, and material science.
The molecular structure of 1-Phenylethyl mercaptan consists of a phenyl ring (C₆H₅) attached to a methyl group (CH₃), with a thiol (-SH) group at the terminal position. This arrangement imparts unique reactivity, making it a valuable intermediate in organic synthesis. The presence of the thiol group allows for various functionalization reactions, including oxidation to form disulfides or thioureas, and nucleophilic substitution reactions. These properties have been leveraged in the development of novel pharmaceutical agents and specialty chemicals.
In recent years, 1-Phenylethyl mercaptan has garnered attention for its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in the synthesis of bioactive molecules. Specifically, derivatives of this compound have shown promise as intermediates in the development of antimicrobial and anti-inflammatory agents. The phenyl ring can be further modified to introduce additional pharmacophores, enhancing the biological activity of the resulting compounds. This has led to several patents and publications detailing new synthetic pathways and applications.
The pharmaceutical industry has been particularly interested in 1-Phenylethyl mercaptan due to its versatility in drug design. For instance, studies have demonstrated its utility in creating sulfonamide derivatives, which are known for their broad spectrum of biological activity. By incorporating this compound into drug candidates, researchers aim to improve pharmacokinetic properties such as solubility and bioavailability. Additionally, the thiol group's ability to form disulfide bonds has been exploited in the development of protein-based therapeutics, where stability and controlled release are critical factors.
Beyond pharmaceuticals, 1-Phenylethyl mercaptan finds applications in material science and industrial chemistry. Its reactivity with metal ions makes it useful in catalytic processes and as a chelating agent. For example, it has been employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where its sulfur-rich structure contributes to stable bonding interactions. These materials have potential uses in gas storage, separation technologies, and even as sensors for environmental monitoring.
Recent advancements in green chemistry have also highlighted the importance of 1-Phenylethyl mercaptan as a sustainable building block. Researchers are developing eco-friendly synthetic routes that minimize waste and hazardous byproducts. One such approach involves catalytic hydrogenation or oxidation processes that retain the core structure while introducing desired functional groups efficiently. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing.
The analytical chemistry community has also utilized 1-Phenylethyl mercaptan for method development and validation. Its distinct spectral characteristics make it an excellent reference standard for gas chromatography-mass spectrometry (GC-MS) analyses. Furthermore, its reactivity with oxidizing agents provides insights into reaction mechanisms and kinetic studies. Such research contributes to the broader understanding of organic transformations and aids in optimizing industrial processes.
In conclusion,1-Phenylethyl mercaptan (CAS No: 6263-65-6) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity have positioned it as a key intermediate in pharmaceutical synthesis, material science advancements, and sustainable chemical processes. As research continues to uncover new possibilities for this compound,1-Phenylethyl mercaptan is poised to remain a cornerstone in both academic investigations and industrial applications.
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